Product packaging for 1-(Pyrrolidin-2-yl)prop-2-yn-1-one(Cat. No.:)

1-(Pyrrolidin-2-yl)prop-2-yn-1-one

Cat. No.: B13192287
M. Wt: 123.15 g/mol
InChI Key: CJUKRFPQLFZHJI-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)prop-2-yn-1-one is a chemical compound that features a pyrrolidine ring, a common motif in pharmaceuticals and biologically active molecules, linked to a propynone functional group. This unique structure combines a nitrogen-containing heterocycle with a reactive alkyne ketone, making it a valuable synthetic intermediate for researchers. Its molecular framework is particularly relevant for the development of novel compounds in medicinal chemistry, where the pyrrolidine ring is often utilized to influence the stereochemistry, solubility, and potency of drug candidates . The presence of both the pyrrolidine and the propynone group allows this compound to participate in various chemical transformations, including cycloaddition reactions and nucleophilic additions, facilitating the synthesis of more complex, functionalized heterocyclic systems. These systems are frequently explored as protein kinase inhibitors, receptor antagonists, and other neuroactive compounds . As a building block, it can be used in the synthesis of pyrrolidine derivatives which are conformational constrained analogues of neurotransmitters . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B13192287 1-(Pyrrolidin-2-yl)prop-2-yn-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-pyrrolidin-2-ylprop-2-yn-1-one

InChI

InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h1,6,8H,3-5H2

InChI Key

CJUKRFPQLFZHJI-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCN1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pyrrolidin 2 Yl Prop 2 Yn 1 One

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Solid-State Molecular and Crystal Structures

As of the latest available data, specific crystallographic data for 1-(Pyrrolidin-2-yl)prop-2-yn-1-one, including its unit cell dimensions and space group, have not been extensively published in peer-reviewed literature. However, analysis of structurally similar compounds, such as pyrrolidine (B122466) derivatives, provides a basis for what to expect. For instance, studies on related heterocyclic compounds often reveal specific packing motifs and intermolecular interactions that influence the crystal structure.

Table 1: Representative Crystallographic Data for a Related Pyrrolidine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.3
α (°)90
β (°)90
γ (°)90
Volume (ų)1236.9
Z4

Note: This data is for a representative related compound and not for this compound itself. It serves as an illustrative example of the type of data obtained from single-crystal X-ray diffraction.

Elucidation of Conformational Preferences and Torsion Angles

The flexibility of the pyrrolidine ring and the rotational freedom around the single bonds in this compound mean that it can adopt various conformations. The study of its conformational preferences and the quantification of its torsion angles are crucial for understanding its chemical reactivity and potential biological activity.

Key torsion angles, which describe the rotation around specific chemical bonds, can be determined from crystallographic data or through computational modeling. For this compound, the critical torsion angles would involve the bond connecting the pyrrolidine ring to the propynone moiety and the bonds within the five-membered ring itself. The pyrrolidine ring typically adopts an envelope or twisted conformation, and the specific pucker is a key structural feature.

Table 2: Key Torsion Angles of Interest in this compound

Torsion AngleAtom 1Atom 2Atom 3Atom 4Description
ω₁N1C2C(O)C(propargyl)Defines the orientation of the propynone group relative to the pyrrolidine ring.
τ₀C5N1C2C3Describes the puckering of the pyrrolidine ring.
τ₁N1C2C3C4Describes the puckering of the pyrrolidine ring.
τ₂C2C3C4C5Describes the puckering of the pyrrolidine ring.
τ₃C3C4C5N1Describes the puckering of the pyrrolidine ring.
τ₄C4C5N1C2Describes the puckering of the pyrrolidine ring.

Note: The values for these torsion angles would be determined experimentally or computationally.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This is a crucial step for verifying the stoichiometry of a newly synthesized compound like this compound and ensuring its empirical formula aligns with its molecular formula (C₇H₉NO).

The technique typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₇H₉NO

ElementTheoretical %Experimental %
Carbon (C)68.27To be determined
Hydrogen (H)7.37To be determined
Nitrogen (N)11.37To be determined
Oxygen (O)13.00To be determined

Advanced Chromatographic and Separation Techniques for Purity Assessment

Ensuring the purity of a chemical compound is paramount for its use in further research or applications. Advanced chromatographic techniques are employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

For a compound like this compound, a combination of chromatographic methods would likely be used for both purification and purity assessment. These can include:

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating components of a mixture. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can provide high-resolution separation and accurate quantification of the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities.

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. Different solvent systems can be used to achieve optimal separation of the target compound from impurities.

The choice of the specific chromatographic conditions, such as the column, mobile phase, and detector for HPLC, or the temperature program for GC, would be optimized to achieve the best possible separation and purity assessment for this compound.

Chemical Reactivity and Transformation Pathways of 1 Pyrrolidin 2 Yl Prop 2 Yn 1 One

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of 1-(pyrrolidin-2-yl)prop-2-yn-1-one is a hub of reactivity, susceptible to a variety of addition and coupling reactions. The electron-withdrawing effect of the adjacent carbonyl group polarizes the triple bond, making it an excellent Michael acceptor and a reactive partner in numerous transformations. rsc.orgacs.org

The terminal alkyne functionality readily participates in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. rsc.org This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. rsc.org A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring. rsc.orgstudy.com

This reaction has been refined into a highly efficient and widely used "click" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgresearchgate.net The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. study.comacs.org The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous media. study.comsigmaaldrich.com The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. study.com

In the context of this compound, its reaction with an organic azide (R-N₃) under Cu(I) catalysis would yield a 1-(pyrrolidin-2-yl)-1-(1-(R)-1,2,3-triazol-4-yl)methanone derivative. This transformation is valuable for linking the pyrrolidine (B122466) moiety to other molecules in fields like medicinal chemistry and materials science. acs.org

Beyond the CuAAC, the alkyne can act as a dipolarophile in reactions with other 1,3-dipoles, such as nitrile oxides and azomethine ylides, to generate isoxazoles and pyrrolidines, respectively. rsc.orgorganicchemistrytutor.com For instance, the reaction with isatin-derived azomethine ylides can produce complex spirooxindole-pyrrolidine scaffolds. organicchemistrytutor.comnih.gov

Reaction Type Reactant Catalyst/Conditions Product
1,3-Dipolar Cycloaddition (CuAAC)Organic AzideCopper(I) source (e.g., CuSO₄/Sodium Ascorbate)1,4-disubstituted 1,2,3-triazole
1,3-Dipolar CycloadditionNitrile OxideHeat or catalyst3,5-disubstituted Isoxazole
1,3-Dipolar CycloadditionAzomethine YlideHeat or catalystSubstituted Pyrrolidine

The terminal alkyne can undergo various addition reactions catalyzed by transition metals. libretexts.org These reactions allow for the introduction of a wide range of functionalities across the triple bond.

A specific example is the selenoboration reaction. While direct studies on this compound may be limited, the reactivity of similar α,β-acetylenic esters and amides provides a strong model for its expected behavior. rsc.orgresearchgate.net The transition metal-free, phosphine-catalyzed selenoboration of electron-deficient alkynes with a selenoborane reagent (e.g., PhSe-Bpin) proceeds with high stereoselectivity. rsc.org

In a phosphine-catalyzed mechanism, the phosphine adds to the β-carbon of the ynone, which inverts the polarity of the triple bond. This directs the selenyl group to add to the α-carbon. rsc.org A second molecule of the selenoborane reagent then acts as an autocatalyst, coordinating to the intermediate phosphorus ylide and facilitating the anti-addition of the boryl group to the β-carbon. rsc.org Subsequent protodeboronation, for example with methanol, yields the α-vinyl selenide. rsc.orgresearchgate.net This reaction provides a stereoselective method to synthesize highly functionalized vinyl selenides. rsc.org

Reactants Catalyst Key Intermediate Product Stereochemistry
Ynone, Phenylselenoborane (PhSe-Bpin)Tricyclohexylphosphine (PCy₃)Phosphorus ylideanti-addition

The addition of water (hydration) or an amine (hydroamination) across the alkyne's triple bond are fundamental transformations. For terminal alkynes like this compound, hydration typically follows Markovnikov's rule, especially in the presence of a mercuric ion (Hg²⁺) catalyst. libretexts.orgmsu.edu The initial addition of water generates an enol intermediate, where the hydroxyl group is on the more substituted carbon. libretexts.org This enol rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.orgmsu.edu

Hydroboration-oxidation offers an alternative, anti-Markovnikov hydration pathway. msu.eduucalgary.ca Reaction with a sterically hindered borane (like disiamylborane or 9-BBN) followed by oxidative workup (H₂O₂, NaOH) initially forms an enol where the hydroxyl group is on the terminal carbon. msu.edu This enol then tautomerizes to an aldehyde. msu.eduucalgary.ca

Hydroamination, the addition of an N-H bond across the triple bond, can be catalyzed by various transition metals, such as gold or rhodium complexes. rsc.org This reaction produces enamines or imines, which are valuable synthetic intermediates for nitrogen-containing compounds. rsc.org The regioselectivity of the addition can often be controlled by the choice of catalyst and reaction conditions.

Reaction Reagents Regioselectivity Initial Product Final Product
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄MarkovnikovEnolMethyl Ketone
Hydration (Anti-Markovnikov)1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOHAnti-MarkovnikovEnolAldehyde
HydroaminationR₂NH, Metal Catalyst (e.g., Au, Rh)Catalyst DependentEnamine/ImineEnamine/Imine

The terminal proton of the alkyne is weakly acidic and can be removed by a suitable base, allowing the molecule to participate in various cross-coupling reactions. nih.gov

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgucalgary.ca The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgucalgary.ca This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a cornerstone of modern organic synthesis for creating conjugated enynes and arylalkynes. acs.orglibretexts.org Reacting this compound with an aryl halide (Ar-X) under Sonogashira conditions would yield a 1-(pyrrolidin-2-yl)-3-arylprop-2-yn-1-one.

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. nih.gov The reaction is traditionally mediated by a copper(I) salt, such as CuCl, in the presence of an oxidant (like air or oxygen) and a base. libretexts.orgnih.gov Variations of this reaction, such as the Eglinton and Hay couplings, offer modified conditions and broader applicability. libretexts.orgnih.gov Subjecting this compound to Glaser coupling conditions would result in the formation of 1,6-di(pyrrolidin-2-yl)hexa-2,4-diyne-1,6-dione.

Coupling Reaction Coupling Partner Catalyst System Product Type
SonogashiraAryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, Amine baseDisubstituted Alkyne
GlaserSelf-couplingCu(I) salt, Oxidant, BaseSymmetrical 1,3-Diyne

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles.

The carbonyl carbon possesses a partial positive charge and will react with a variety of nucleophiles. uni.lu For ynones, nucleophilic attack can occur either at the carbonyl carbon (1,2-addition) or at the β-alkynyl carbon (1,4-conjugate addition). ucsb.edu The reaction pathway is often dictated by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl group. ucsb.edu This reaction, after an aqueous workup, would convert the ketone into a tertiary propargyl alcohol.

Softer nucleophiles, in contrast, typically favor the 1,4-conjugate addition to the alkyne, as discussed in the sections above. ucsb.edu However, under specific conditions, even these can be directed towards the carbonyl group. The addition of other nucleophiles, such as hydride reagents (e.g., NaBH₄), would reduce the ketone to a secondary alcohol.

Reduction Chemistry (e.g., to Allylic Alcohols)

The reduction of the propargyl ketone moiety in this compound can be performed in a stepwise manner to yield propargyl alcohols and subsequently allylic alcohols. This two-step reduction pathway offers access to valuable synthetic intermediates.

Step 1: Reduction of Ketone to Propargyl Alcohol

The initial reduction targets the carbonyl group. Standard hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective for converting ketones to secondary alcohols. chemistrysteps.compharmaguideline.comlibretexts.org In this case, the reaction would yield 1-(Pyrrolidin-2-yl)prop-2-yn-1-ol. The use of the milder reagent, NaBH₄, is often preferred as it can selectively reduce aldehydes and ketones without affecting less reactive groups like esters or, importantly here, the alkyne. pharmaguideline.com LiAlH₄ is a much stronger reducing agent and will also readily perform this transformation, typically in anhydrous solvents like diethyl ether or THF. chemistrysteps.compharmaguideline.comlibretexts.org

Step 2: Reduction of Alkyne to Allylic Alcohol

Once the propargyl alcohol is formed, the triple bond can be selectively reduced to a double bond to furnish an allylic alcohol. The stereochemical outcome of this reduction is highly dependent on the chosen reagent.

Synthesis of (Z)-Allylic Alcohols: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic method for the syn-hydrogenation of alkynes to produce cis-(Z)-alkenes.

Synthesis of (E)-Allylic Alcohols: Alternatively, reduction with lithium aluminum hydride (LiAlH₄) in a solvent like THF can lead to the formation of trans-(E)-allylic alcohols from propargylic alcohols.

Table 1: Reagents for the Reduction of this compound

TransformationReagentProduct
Ketone to Propargyl AlcoholSodium Borohydride (NaBH₄)1-(Pyrrolidin-2-yl)prop-2-yn-1-ol
Ketone to Propargyl AlcoholLithium Aluminum Hydride (LiAlH₄)1-(Pyrrolidin-2-yl)prop-2-yn-1-ol
Propargyl Alcohol to (Z)-Allylic AlcoholH₂, Lindlar's Catalyst(Z)-1-(Pyrrolidin-2-yl)prop-2-en-1-ol
Propargyl Alcohol to (E)-Allylic AlcoholLithium Aluminum Hydride (LiAlH₄)(E)-1-(Pyrrolidin-2-yl)prop-2-en-1-ol

Oxidation Pathways of the Carbonyl Group

The oxidation of a ketone functional group, such as the one present in this compound, involves the cleavage of a carbon-carbon bond adjacent to the carbonyl. The most prominent reaction of this type is the Baeyer-Villiger oxidation, which converts acyclic ketones into esters. organic-chemistry.orgwikipedia.orglibretexts.orgorganicreactions.org

This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.org The reaction proceeds via the Criegee intermediate, and its regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.orglibretexts.org

For this compound, the two groups are the pyrrolidin-2-yl group and the ethynyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. The relative migratory ability of a pyrrolidinyl group versus an ethynyl group would determine the final product. Migration of the pyrrolidin-2-yl group would result in an ethynyl ester, while migration of the ethynyl group would yield a pyrrolidine carboxylate derivative. Given the electron-withdrawing nature of the alkyne, it is anticipated that the secondary alkyl (pyrrolidinyl) group would migrate preferentially.

Reactivity Associated with the Pyrrolidine Ring Nitrogen

The secondary amine within the pyrrolidine ring is a key site of reactivity, functioning as a nucleophile and a base. This allows for straightforward derivatization through alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be readily alkylated by reaction with alkyl halides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide that is formed. Common conditions include using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in THF may be employed.

N-Acylation: The secondary amine can be converted to an amide through N-acylation. This is a common transformation achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the acid byproduct. These reactions are typically high-yielding and provide stable amide products.

Table 2: N-Alkylation and N-Acylation Reactions

Reaction TypeReagentFunctional Group Formed
N-AlkylationAlkyl Halide (R-X) + Base (e.g., K₂CO₃)Tertiary Amine
N-AcylationAcyl Chloride (RCOCl) + Base (e.g., Et₃N)Amide
N-AcylationAcid Anhydride ((RCO)₂O) + BaseAmide

Ring-Opening and Rearrangement Reactions Involving Pyrrolidine

The pyrrolidine ring is a saturated five-membered heterocycle and is generally stable. Ring-opening reactions are not common under normal conditions and typically require specific activation or strained ring systems. oup.com Proline, the parent amino acid, and its derivatives are known to be conformationally rigid due to the pyrrolidine ring. oup.comchemrxiv.orgsigmaaldrich.cn

While direct ring-opening of the pyrrolidine in this compound is unlikely, reactions could potentially be induced under harsh conditions or through specialized pathways. For instance, ring-opening polymerization of proline derivatives like proline N-carboxyanhydride is known, but this involves activation of the backbone and is not a direct ring-opening of a stable pyrrolidine. oup.comchemrxiv.org Rearrangements involving the pyrrolidine ring itself are also uncommon without the involvement of adjacent functional groups that can promote such processes, such as those seen in the Tiffeneau-Demjanov rearrangement of 1,2-aminoalcohols.

Intramolecular Cyclization and Annulation Processes

The presence of both a nucleophilic nitrogen and an electrophilic alkyne within the same molecule allows for intramolecular cyclization reactions, which are powerful tools for constructing complex fused heterocyclic systems.

Formation of Fused Heterocyclic Ring Systems (e.g., Pyrroloindoles)

While the formation of pyrroloindoles would require an external indole source, the structure of this compound is well-suited for intramolecular reactions to form other fused systems, such as pyrrolizidine or indolizidine skeletons, which are common motifs in alkaloids.

A plausible pathway involves an initial intramolecular attack of the pyrrolidine nitrogen onto the alkyne. This type of amino-cyclization is often catalyzed by transition metals like palladium, gold, or copper. nih.gov The reaction would likely proceed via a 5-exo-dig or 6-endo-dig cyclization. A 5-exo-dig cyclization would lead to the formation of a five-membered ring fused to the original pyrrolidine, creating a dihydropyrrolizine system. Subsequent isomerization or oxidation could lead to a stable aromatic pyrrolizine core. Radical cyclization pathways, initiated by an oxidizing agent, could also be envisioned to form fused ring systems. rsc.org

The specific outcome of such intramolecular reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, allowing for potential access to a variety of complex heterocyclic architectures.

Reactions with Other Nitrogen-Containing Heterocycles (e.g., 1-Pyrrolines)

The ynone functionality in this compound renders the molecule susceptible to nucleophilic attack, particularly through conjugate addition. Nitrogen-containing heterocycles, such as the cyclic imine 1-pyrroline, can serve as effective nucleophiles in such reactions. The reaction between this compound and 1-pyrroline is anticipated to proceed via a tandem Michael addition-cyclization sequence, providing a pathway to complex bicyclic structures like pyrrolizidines.

The proposed mechanism commences with the conjugate addition of 1-pyrroline to the electron-deficient alkyne of the ynone. 1-Pyrroline exists in equilibrium with its enamine tautomer, which is the active nucleophile. This addition results in the formation of a transient enolate or enamine intermediate. Subsequent intramolecular cyclization, involving the attack of the pyrrolidine nitrogen or another nucleophilic center onto the iminium ion (formed from the protonated 1-pyrroline moiety), would lead to the formation of a five-membered ring fused to the original pyrrolidine ring. This sequence constitutes a powerful method for the construction of the pyrrolizidine core, a scaffold present in numerous biologically active alkaloids.

The reaction can be catalyzed by acids or Lewis acids, which activate the ynone towards nucleophilic attack. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transformation. While direct studies on this specific reaction are not extensively documented, the reactivity is inferred from established formal aza-Diels-Alder reactions between enones and cyclic imines which yield similar fused heterocyclic systems.

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NoneToluene803560:40
2Sc(OTf)₃ (10 mol%)CH₂Cl₂257585:15
3AgOAc/Chiral LigandTHF08895:5
4Yb(OTf)₃ (10 mol%)MeCN256880:20

Table 1: Hypothetical outcomes for the reaction of this compound with 1-Pyrroline under various catalytic conditions, based on analogous transformations.

Stereochemical Control and Selectivity in Chemical Transformations

A paramount feature in the chemistry of this compound is the stereochemical control exerted by the chiral center at the C2 position of the pyrrolidine ring. This inherent chirality, typically derived from natural L-proline, allows for substrate-controlled diastereoselective reactions, where the existing stereocenter directs the approach of incoming reagents.

In any transformation involving the propynone side chain, such as nucleophilic additions, reductions, or cycloadditions, the reagent will approach the molecule from one of two diastereotopic faces (the re- or si-face) of the unsaturated system. The pyrrolidine ring, and any protecting group on its nitrogen atom, creates a sterically and electronically biased environment. This bias favors the approach of the reagent from the less hindered face, leading to the preferential formation of one diastereomer over the other.

For instance, in the conjugate addition of a nucleophile to the alkyne, the stereochemical outcome is determined by the facial selectivity of the initial attack. The conformation of the 2-acylpyrrolidine side chain relative to the ring plays a crucial role. Often, a chelation-controlled model, involving a Lewis acidic catalyst coordinating to both the pyrrolidine nitrogen and the carbonyl oxygen, can lock the conformation and enhance the facial bias, leading to high levels of diastereoselectivity. nih.gov

Similarly, in cycloaddition reactions, such as the 1,3-dipolar cycloadditions used in the synthesis of polysubstituted proline derivatives, the chiral environment of the proline scaffold directs the orientation of the dipole and dipolarophile, resulting in a high degree of stereocontrol over the newly formed stereocenters. nih.gov The development of catalytic asymmetric methods further allows for catalyst control to potentially override or enhance the inherent substrate control, providing access to a wider range of stereoisomers.

EntryReaction TypeReagent/CatalystDiastereoselectivity (d.r.)Key Factor
1Conjugate AdditionMe₂CuLi85:15Steric hindrance from the pyrrolidine ring
2Conjugate AdditionEt₂Zn / Chiral Ligand>98:2Catalyst-controlled facial attack
3Ketone ReductionNaBH₄70:30Felkin-Anh model approach
4Ketone ReductionL-Selectride®>95:5Sterically demanding reducing agent
51,3-Dipolar CycloadditionAzomethine Ylide / Ag(I)92:8Substrate-controlled endo/exo selectivity

Table 2: Representative stereoselectivities in hypothetical transformations of this compound, illustrating the principles of stereochemical control.

Computational Chemistry and Theoretical Studies on 1 Pyrrolidin 2 Yl Prop 2 Yn 1 One

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool in quantum chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost.

Geometry Optimization and Energy Landscape Exploration

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the 1-(Pyrrolidin-2-yl)prop-2-yn-1-one molecule. This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. For this compound, the pyrrolidine (B122466) ring can adopt various puckered conformations, such as the envelope and twist forms. Theoretical calculations are essential to determine which of these is the most stable and to identify any other low-energy conformers that might exist.

The relative energies of these conformers are crucial for understanding the molecule's flexibility and how it might interact with its environment. The planarity of the prop-2-yn-1-one group attached to the pyrrolidine nitrogen is also a key feature. The rotational barrier around the N-C(O) bond can be calculated to understand the conformational preferences of the molecule.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap and Localization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine ring and the nitrogen atom, reflecting the electron-rich nature of this moiety. Conversely, the LUMO is likely to be distributed over the electron-withdrawing prop-2-yn-1-one group, particularly the carbonyl and alkyne functionalities. This distribution of frontier orbitals suggests that the molecule could act as a nucleophile through its pyrrolidine ring and as an electrophile at the propynone substituent.

ParameterDescription
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap The energy difference between the HOMO and LUMO

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule. By analyzing the vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching, bending, and torsional motions of the atoms. This correlation between theoretical and experimental spectra serves as a validation of the calculated geometry.

Key vibrational frequencies for this compound would include the C≡C and C-H stretching of the alkyne group, the C=O stretching of the ketone, and the various C-N and C-H vibrations of the pyrrolidine ring. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors inherent in the computational method.

Intermolecular Interaction Analysis

In the solid state, the properties of a material are governed by how the individual molecules pack together. This packing is dictated by a variety of non-covalent interactions.

Hirshfeld Surface Analysis and Quantitative Contribution Mapping

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govimist.mamdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified.

Interaction TypeExpected Contribution
H···H A significant contribution due to the abundance of hydrogen atoms.
C···H/H···C Important for the overall packing and van der Waals interactions.
O···H/H···O Indicative of hydrogen bonding involving the carbonyl oxygen.
N···H/H···N Possible hydrogen bonding involving the pyrrolidine nitrogen.

Investigation of Hydrogen Bonding, Van der Waals, and π-Stacking Interactions

The specific types of intermolecular forces at play determine the crystal structure and physical properties of the compound.

Hydrogen Bonding: The carbonyl oxygen of the propynone group is a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it could form C-H···O hydrogen bonds with neighboring molecules.

π-Stacking Interactions: While the pyrrolidine ring is saturated, the propynone moiety contains a π-system. However, significant π-stacking interactions are generally less likely for this molecule compared to compounds with larger aromatic systems. If present, they would involve the interaction between the π-orbitals of the alkyne and carbonyl groups of adjacent molecules. nih.govimist.ma

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. For a molecule such as this compound, which features a reactive alkyne and a chiral pyrrolidine ring, understanding its reaction mechanisms is crucial for predicting its chemical behavior and designing new synthetic routes.

The cornerstone of understanding a reaction mechanism at a molecular level is the characterization of its transition state (TS)—the highest energy point along the reaction pathway. Locating this fleeting structure is a primary goal of computational reaction modeling. Quantum mechanics calculations, particularly using Density Functional Theory (DFT), are employed to find the geometry of the TS.

Once a transition state is located and confirmed (typically by the presence of a single imaginary frequency in a vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. rsc.org This analysis confirms that the identified TS indeed connects the desired reactants and products and provides a detailed visualization of the geometric changes the molecule undergoes during the transformation. rsc.org For instance, in a potential reaction involving the propargyl group of this compound, IRC analysis would detail the bond-breaking and bond-forming events step-by-step. rsc.org

Table 1: Hypothetical IRC Pathway Data for an Addition Reaction This table illustrates the type of data generated from an IRC calculation, showing the change in energy as the reaction progresses from reactants through the transition state to products.

Reaction CoordinateRelative Energy (kcal/mol)Key Geometric Change
-3.0 (Reactants)0.0Nucleophile approaches alkyne
-1.5+8.5Initial bond formation begins
0.0 (Transition State)+15.2Partially formed/broken bonds
+1.5+5.1Bond formation nears completion
+3.0 (Products)-10.3Final product geometry

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and even the mechanism itself. researchgate.net Computational models account for these solvent effects using two primary approaches: implicit and explicit solvent models.

Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. This method, often called the Polarizable Continuum Model (PCM), is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for stabilizing reactants, transition states, or products. researchgate.netlibretexts.org

Studies on reactions involving alkynes and other functional groups have shown that changing the solvent can alter reaction outcomes significantly. acs.org For example, polar protic solvents might stabilize an ionic transition state through hydrogen bonding, accelerating a reaction, whereas nonpolar solvents might favor a different, less polar pathway. libretexts.orgchemrxiv.org For this compound, the choice of solvent could influence the protonation state of the pyrrolidine nitrogen or stabilize intermediates in addition reactions to the alkyne. acs.orgnih.gov

Table 2: Hypothetical Solvent Effects on Reaction Barrier Energy This table demonstrates how computational models can predict the influence of different solvents on the activation energy of a hypothetical reaction.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1.025.4
Toluene2.422.1
Dichloromethane8.919.8
Isopropanol19.916.5
Water78.415.3

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions.

For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the different possible shapes (conformations) of the pyrrolidine ring and the orientation of the prop-2-yn-1-one substituent.

Solvent Interactions: Observing how the molecule interacts with surrounding solvent molecules, providing a dynamic picture of solvation.

Complex Stability: When docked into a biological target like an enzyme, MD simulations can assess the stability of the predicted binding pose and identify key dynamic interactions that maintain the complex. researchgate.netnih.gov

MD simulations on related pyrrolidin-2-one derivatives have been used to clarify binding modes and evaluate the stability of ligand-protein complexes, which is a crucial step in drug discovery. researchgate.netnih.gov

Table 3: Typical Parameters for an MD Simulation This table outlines a sample set of parameters for conducting an MD simulation on a molecule like this compound in a solvent.

ParameterSettingPurpose
Force FieldAMBER, CHARMM, etc.Defines the potential energy function for the system.
Solvent ModelTIP3P, SPC/E (for water)Represents the explicit solvent molecules.
System Size~10,000 atomsIncludes the solute and a sufficient number of solvent molecules.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100-200 nsDuration of the simulation to observe relevant motions.
Time Step2 fsThe interval between calculation steps.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Focus on Methodological Development)

QSAR and molecular docking are two of the most important computational techniques in modern drug design. They are used to predict the biological activity of novel compounds and understand their binding mechanisms at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies focus on developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The methodology involves:

Data Set Assembly: A collection of molecules with known biological activities (e.g., IC₅₀ values) is required. japsonline.com

Descriptor Calculation: For each molecule, a set of numerical parameters (descriptors) is calculated. These can describe electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), or hydrophobic properties (e.g., LogP). japsonline.com

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates the descriptors to the activity. wu.ac.th

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not due to chance. japsonline.comwu.ac.th

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. japsonline.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net The process involves:

Receptor and Ligand Preparation: Preparing the 3D structures of the protein target and the ligand (e.g., this compound).

Conformational Search: A docking algorithm samples many possible orientations and conformations of the ligand within the protein's binding site.

Scoring: A scoring function estimates the binding affinity for each pose, and the poses are ranked. The top-ranked pose represents the most likely binding mode. nih.gov

Docking studies on various pyrrolidine derivatives have been instrumental in identifying key amino acid residues responsible for binding and elucidating the interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand-receptor complex. nih.govnih.gov These insights are fundamental for the rational, structure-based design of new inhibitors.

Table 4: Example of QSAR and Molecular Docking Output This table provides a simplified, hypothetical example of the kind of results generated from QSAR and docking studies.

Study TypeExample ResultInterpretation
QSAR pIC₅₀ = 0.6LogP - 0.2Vol + 1.5*(HOMO) + CBiological activity increases with higher LogP and HOMO energy but decreases with larger molecular volume.
Molecular Docking Docking Score: -8.5 kcal/molA lower docking score indicates a stronger predicted binding affinity.
Key Interactions: H-bond with Tyr211, Arg371Identifies specific amino acids in the binding site that are crucial for interaction with the ligand. researchgate.netnih.gov

Synthetic Applications and Derivatization Strategies for 1 Pyrrolidin 2 Yl Prop 2 Yn 1 One

Utility as a Core Building Block in Advanced Organic Synthesis

The structure of 1-(pyrrolidin-2-yl)prop-2-yn-1-one, featuring a chiral scaffold and a versatile ynone functional group, theoretically marks it as a valuable building block in organic synthesis. The pyrrolidine (B122466) moiety is a prevalent feature in numerous natural products and pharmaceuticals, while the ynone offers a gateway to a wide array of chemical transformations.

Construction of Complex Heterocyclic Systems and Natural Product Analogues

Alkynyl ketones and aldehydes are well-documented as powerful precursors for the synthesis of a diverse range of N-, O-, and S-containing heterocycles. rsc.orgnih.gov The ynone functionality within this compound serves as a highly reactive electrophile and a precursor for cycloaddition reactions.

General strategies involving alkynyl carbonyl compounds that could be applied to this specific molecule include:

[3+2] Cycloadditions: Reactions with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles.

Paanon-Khand Reaction: A cobalt-catalyzed [2+2+1] cycloaddition between the alkyne, an alkene, and carbon monoxide to construct cyclopentenones, a core structure in many natural products. acs.org

Michael Addition/Cyclization Cascades: The ynone is an excellent Michael acceptor. Reaction with dinucleophiles, such as hydrazines or amidines, can initiate a cascade sequence to build five-membered rings like pyrazoles or pyrimidines. rsc.orgnih.gov For instance, the reaction of alkynyl aldehydes with hydrazines readily produces pyrazoles. nih.gov

While these methods are general for alkynyl ketones, specific examples employing this compound are not prominently featured in peer-reviewed literature.

Development of Novel Functional Materials and Polymer Precursors

The terminal alkyne and ketone functionalities present in this compound suggest its potential as a monomer or functionalizing agent in materials science. The alkyne group is particularly suited for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for polymer synthesis and modification.

Furthermore, polymers containing ketone groups in their backbone, known as polyketones, are of interest due to properties like photodegradability. chemrxiv.orgresearchgate.net While there are established methods for producing polyketones, such as the copolymerization of ethylene (B1197577) and carbon monoxide, the use of specialized ketone-containing monomers is an alternative strategy. A related compound, 1-(pyrrolidin-1-yl)prop-2-en-1-one, has been studied as a monomeric inhibitor in polymerization processes, indicating the relevance of such structures in polymer chemistry. biosynth.com However, no specific studies on the polymerization of this compound were identified.

Application in Reaction Method Development and Discovery

Alkynyl ketones are recognized as versatile building blocks in synthetic chemistry because they can act as Michael acceptors and their functional groups can be readily transformed. nih.gov The combination of an alkyne and a ketone in one molecule allows for a rich variety of transformations, including cycloadditions and reductive couplings. nih.govmdpi.com

Proline itself is a renowned organocatalyst, particularly for asymmetric aldol (B89426) and Mannich reactions, proceeding through an enamine intermediate. researchgate.netresearchgate.net The structure of this compound, as a proline derivative, offers an intriguing platform for developing new catalytic cycles or reaction cascades where the pyrrolidine nitrogen could play a role in catalysis while the ynone participates in the reaction. Despite this potential, there is a lack of literature describing the use of this specific compound to develop new synthetic methods.

Precursor for the Synthesis of Diverse Functional Molecules (e.g., advanced pharmaceutical intermediates)

The pyrrolidine ring is a key structural motif in a vast number of approved drugs, including antivirals, antidiabetics, and ACE inhibitors. mdpi.comnih.gov The synthesis of these complex molecules often begins with simple, chiral pyrrolidine precursors like proline, from which more functionalized intermediates are built. mdpi.comnih.gov

This compound represents a functionalized proline derivative. The propynone handle is a versatile anchor for adding molecular complexity. For example, coupling reactions could attach aryl or heterocyclic groups, and the ketone could be used as a linchpin to connect other fragments. The synthesis of a biotin-containing ketone via the coupling of a thioester with an alkynyl iodide demonstrates a similar strategy for creating complex, multifunctional molecules for biological applications. nih.gov While the potential exists for this compound to serve as an advanced pharmaceutical intermediate, there are no specific, documented pathways in the available literature that originate from this compound.

Future Research Directions and Outlook for 1 Pyrrolidin 2 Yl Prop 2 Yn 1 One Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on 1-(pyrrolidin-2-yl)prop-2-yn-1-one should prioritize the development of environmentally benign synthetic routes. Key areas for exploration include:

Green Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, ethanol, or supercritical fluids is a critical goal. vjol.info.vn Additionally, employing energy-efficient techniques such as ultrasound or microwave irradiation could reduce reaction times and energy consumption. tandfonline.com

Atom Economy: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent a powerful strategy for improving atom economy and reducing waste. tandfonline.comresearchgate.net Future work could focus on developing a one-pot MCR for the synthesis of this compound.

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Bio-sourced Starting MaterialsUse of L-proline or glutamic acid derivatives.Reduced reliance on petrochemicals.
Alternative Energy SourcesMicrowave-assisted or ultrasound-promoted reactions. tandfonline.comFaster reaction times, lower energy usage.
Catalytic MethodsEmploying reusable solid acid or base catalysts.Simplified purification, reduced waste.
Green SolventsReactions in water, ethanol, or ionic liquids. vjol.info.vnReduced environmental impact and toxicity.

Development of Highly Enantioselective and Diastereoselective Transformations

The pyrrolidine (B122466) ring in this compound contains a stereocenter at the C2 position. The ability to control this stereochemistry is crucial for potential applications in medicinal chemistry and materials science. Furthermore, the reactive alkyne moiety offers opportunities to introduce new stereocenters. Future research should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-1-(pyrrolidin-2-yl)prop-2-yn-1-one. This could involve the use of chiral organocatalysts, such as proline derivatives, or transition metal complexes with chiral ligands. nih.gov

Diastereoselective Reactions: Investigating diastereoselective transformations of the ynone functionality. For example, the addition of nucleophiles to the triple bond or carbonyl group could generate new stereocenters, and controlling the facial selectivity of these additions is a key challenge. nih.gov Methods like substrate-controlled or reagent-controlled synthesis could be explored to achieve high diastereoselectivity.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline, to synthesize enantiopure this compound, ensuring a specific stereochemical outcome. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. beilstein-journals.org The integration of the synthesis of this compound into continuous flow systems is a promising avenue for future research.

Automated Library Generation: Automated flow synthesis platforms can be used for the rapid generation of a library of this compound derivatives for screening purposes. syrris.com This allows for efficient exploration of structure-activity relationships.

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates. mdpi.com This improves efficiency and reduces waste.

Safe Handling of Reagents: Flow reactors, with their small reaction volumes, allow for the safe use of hazardous reagents or the exploration of reaction conditions (high temperature or pressure) that would be dangerous on a larger batch scale. beilstein-journals.org This could be particularly relevant for reactions involving the energetic propargyl group. For instance, the hydrogenation of the alkyne can be performed safely and efficiently using continuous-flow reactors. researchgate.net

Flow Chemistry AspectAdvantage for this compound Synthesis
MiniaturizationEnhanced safety when handling potentially unstable intermediates.
AutomationHigh-throughput synthesis of derivatives for screening. syrris.com
Process ControlPrecise control over temperature, pressure, and reaction time, leading to higher yields and purity.
ScalabilityDirect and predictable scaling of production from lab to industrial quantities. syrris.com

Advanced Computational Design and Prediction of Novel Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties and reactivity of molecules. Applying these methods to this compound can guide experimental work and accelerate discovery.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known reactions and to predict the feasibility of new transformations. mdpi.com This can help in optimizing reaction conditions and in the rational design of catalysts.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of novel derivatives. researchgate.net This can prioritize the synthesis of the most promising compounds.

Docking and Molecular Dynamics: For potential biological applications, molecular docking and dynamics simulations can be used to predict how derivatives of this compound might bind to specific protein targets, guiding the design of more potent and selective molecules. researchgate.net

Investigation of Unexplored Reaction Manifolds and Catalytic Systems

The unique combination of a pyrrolidine ring and a propargyl ketone moiety in this compound opens the door to a wide range of chemical transformations that have yet to be explored.

Novel Cycloadditions: The ynone system is an excellent substrate for various cycloaddition reactions. Future work could explore [3+2] cycloadditions with azides or nitrones, [4+2] Diels-Alder reactions, or transition-metal-catalyzed cycloadditions to construct complex heterocyclic scaffolds.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrolidine ring is a highly efficient strategy for creating molecular complexity. Research into novel catalytic systems (e.g., using palladium, rhodium, or iron catalysts) for the site-selective C-H activation and subsequent functionalization of the pyrrolidine core would be highly valuable. dntb.gov.ua

Michael Addition/Cyclization Cascades: The ynone is a potent Michael acceptor. Trapping the resulting enolate intermediate with an internal electrophile or initiating a cascade cyclization could lead to the rapid construction of complex polycyclic systems in a single step. The development of new catalysts to control the stereochemical outcome of such cascades is a significant challenge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.